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Abstract
CYM2503 is a novel small molecule that has garnered significant interest within the scientific

community for its potent and selective activity as a positive allosteric modulator (PAM) of the

galanin receptor 2 (GalR2). This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and pharmacological characteristics of

CYM2503. Detailed experimental protocols for key in vitro and in vivo assays are presented,

alongside a thorough examination of the underlying GalR2 signaling pathways modulated by

this compound. All quantitative data has been systematically compiled into tables for clarity and

comparative analysis. This document aims to serve as a critical resource for researchers

engaged in the study of galanin receptor modulation and the development of novel therapeutics

targeting neurological disorders.

Chemical Structure and Physicochemical Properties
CYM2503 is a synthetic organic molecule with a complex chemical structure. The definitive

molecular formula, as consistently reported by major chemical suppliers, is C45H55N5O7, with

a corresponding molecular weight of approximately 777.95 g/mol . A discrepancy exists in the

PubChem database, which lists the molecular formula as C44H55N5O7 and a molecular

weight of 765.9 g/mol ; however, for the purpose of this guide, the former will be considered

standard.
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Table 1: Chemical Identifiers for CYM2503

Identifier Value

IUPAC Name

tert-butyl N-[(4S)-4-[[(2S)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-3-

cyclohexylpropanoyl]amino]-5-[(4-methyl-2-oxo-

1H-quinolin-7-yl)amino]-5-

oxopentyl]carbamate[1]

CAS Number 1308833-36-4[2][3][4][5]

Molecular Formula C45H55N5O7[2][3][4]

Molecular Weight 777.95 g/mol [3][5]

SMILES

CC(C1=CC=C(C=C1N2)NC(--INVALID-LINK--

NC(--INVALID-LINK--

NC(OCC4C5=CC=CC=C5C6=CC=CC=C64)=O

)=O)=O)=CC2=O[2][3]

Table 2: Physicochemical Properties of CYM2503

Property Value Source

Physical State
Solid, off-white to light yellow

powder
[3]

Solubility
DMSO: 100 mg/mL (128.54

mM)
[3]

Storage

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C

for 6 months; -20°C for 1

month.

[3][5]

Pharmacological Properties
CYM2503 is characterized as a positive allosteric modulator (PAM) of the galanin receptor 2

(GalR2).[1][2] This means that it does not directly activate the receptor but rather enhances the
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response of the receptor to its endogenous ligand, galanin.[1]

Mechanism of Action
The primary mechanism of action of CYM2503 is the potentiation of galanin-induced

intracellular signaling cascades downstream of GalR2 activation. Specifically, it enhances the

production of inositol monophosphate (IP1), a downstream product of the phospholipase C

(PLC) pathway, which is coupled to the Gq alpha subunit of the G-protein complex.[1]

Importantly, CYM2503 does not bind to the orthosteric site where galanin binds, a key

characteristic of allosteric modulators.[1]

In Vitro Activity
The in vitro activity of CYM2503 has been primarily characterized by its ability to potentiate

galanin-induced IP1 accumulation in cell lines engineered to express the GalR2 receptor.

Table 3: In Vitro Functional Activity of CYM2503

Assay Cell Line Parameter Value Reference

IP1 Accumulation

HEK293 cells

expressing

GalR2

EC50 for

potentiation of

100 nM galanin

0.69 µM [1]

In Vivo Activity
In vivo studies in rodent models have demonstrated the anticonvulsant properties of CYM2503.

These studies highlight its potential as a therapeutic agent for epilepsy and other seizure-

related disorders.

Table 4: In Vivo Anticonvulsant Activity of CYM2503
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Animal
Model

Species
Administrat
ion Route

Dose Effect Reference

Lithium-

Pilocarpine
Rat

Intraperitonea

l
60 mg/kg

Increased

latency to first

electrographi

c and

behavioral

seizures;

reduced

mortality

[1]

Maximal

Electroshock

Seizure

(MES)

Mouse
Intraperitonea

l
Not specified

Attenuated

electroshock-

induced

seizures

[1]

Experimental Protocols
In Vitro: IP1 Accumulation Assay
This protocol is adapted from the methods described by Lu et al. (2010).[1]

Objective: To quantify the potentiation of galanin-induced IP1 accumulation by CYM2503 in a

cell-based assay.

Materials:

HEK293 cells stably expressing human GalR2.

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Stimulation buffer: Assay buffer containing 50 mM LiCl.

Galanin (human).

CYM2503.

IP-One HTRF® assay kit (Cisbio).
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Procedure:

Cell Culture: Culture HEK293-GalR2 cells in appropriate media and conditions. Seed cells

into 96-well plates and grow to confluence.

Compound Preparation: Prepare serial dilutions of CYM2503 in stimulation buffer. Prepare a

solution of galanin at a final concentration of 100 nM in stimulation buffer.

Cell Stimulation:

Aspirate the culture medium from the wells.

Add the CYM2503 dilutions to the wells.

Add the galanin solution to the wells. For control wells, add stimulation buffer without

galanin.

Incubate the plate at 37°C for 1 hour.

IP1 Detection:

Lyse the cells according to the IP-One HTRF® assay kit manufacturer's instructions.

Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.

Incubate at room temperature for 1 hour, protected from light.

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence

emission at 665 nm and 620 nm. Calculate the HTRF ratio and determine the concentration

of IP1 from a standard curve.
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IP1 Accumulation Assay Workflow

Seed HEK293-GalR2 cells in 96-well plate

Prepare CYM2503 and galanin solutions

Stimulate cells with compounds (1 hr, 37°C)

Lyse cells and add HTRF reagents

Incubate (1 hr, RT)

Read HTRF signal

Data analysis

Click to download full resolution via product page

IP1 Accumulation Assay Workflow.

In Vivo: Lithium-Pilocarpine Induced Seizure Model (Rat)
This protocol is a generalized representation based on the study by Lu et al. (2010).[1]

Objective: To assess the anticonvulsant effect of CYM2503 on seizures induced by lithium and

pilocarpine in rats.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b15617114?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/20660766/
https://www.benchchem.com/product/b15617114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Male Sprague-Dawley rats (200-250 g).

Lithium chloride (LiCl) solution (3 mEq/kg).

Pilocarpine hydrochloride solution (30 mg/kg).

CYM2503 solution.

Vehicle control solution.

EEG recording equipment.

Procedure:

Animal Preparation: Acclimate rats to the housing conditions for at least one week.

Lithium Administration: Administer LiCl (i.p.) to each rat 24 hours prior to pilocarpine

injection.

CYM2503 Administration: Administer CYM2503 (e.g., 60 mg/kg, i.p.) or vehicle to the rats 30

minutes before pilocarpine administration.

Pilocarpine Administration: Administer pilocarpine (i.p.) to induce seizures.

Seizure Monitoring:

Continuously monitor the animals for behavioral signs of seizures using the Racine scale.

Record electroencephalographic (EEG) activity to determine the latency to the first

electrographic seizure.

Data Analysis: Compare the latency to seizures and the mortality rate between the

CYM2503-treated and vehicle-treated groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b15617114?utm_src=pdf-body
https://www.benchchem.com/product/b15617114?utm_src=pdf-body
https://www.benchchem.com/product/b15617114?utm_src=pdf-body
https://www.benchchem.com/product/b15617114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lithium-Pilocarpine Seizure Model Workflow

Administer LiCl (i.p.)

24h wait

Administer CYM2503/Vehicle (i.p.)

30 min wait

Administer Pilocarpine (i.p.)

Monitor behavior and EEG

Analyze seizure latency and mortality

Click to download full resolution via product page

Lithium-Pilocarpine Seizure Model Workflow.

In Vivo: Maximal Electroshock Seizure (MES) Model
(Mouse)
This protocol is a generalized representation based on the study by Lu et al. (2010).[1]
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Objective: To evaluate the ability of CYM2503 to prevent the spread of seizures induced by

maximal electroshock in mice.

Materials:

Male C57BL/6 mice.

CYM2503 solution.

Vehicle control solution.

Electroconvulsive shock apparatus with corneal electrodes.

0.9% saline solution.

Procedure:

Compound Administration: Administer CYM2503 or vehicle (i.p.) to the mice at a

predetermined time before the electroshock.

Electroshock Application:

Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

Place the corneal electrodes on the eyes.

Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

Seizure Observation: Observe the mice for the presence or absence of a tonic hindlimb

extension seizure. Abolition of the hindlimb extension is considered protection.

Data Analysis: Determine the percentage of mice protected from seizures in the CYM2503-

treated group compared to the vehicle-treated group.
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Maximal Electroshock Seizure Model Workflow

Administer CYM2503/Vehicle (i.p.)

Wait for time of peak effect

Apply corneal electrodes

Deliver maximal electroshock

Observe for tonic hindlimb extension

Determine percentage of protected mice

Click to download full resolution via product page

Maximal Electroshock Seizure Model Workflow.

Signaling Pathways
CYM2503, as a GalR2 PAM, modulates the downstream signaling pathways initiated by the

binding of galanin to GalR2. GalR2 is a G-protein coupled receptor (GPCR) that primarily

couples to Gq and Gi proteins.

Gq-Mediated Pathway
The potentiation of the Gq-mediated pathway is the most well-characterized effect of

CYM2503.
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GalR2 Gq-Mediated Signaling Pathway

Plasma Membrane

Cytosol

Galanin

GalR2

Binds

CYM2503
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Gq

Activates

Phospholipase C (PLC)

Activates
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Cleaves

IP3 DAG
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IP1
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GalR2 Gq-Mediated Signaling Pathway.
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Gi-Mediated Pathway
While the primary functional data for CYM2503 focuses on the Gq pathway, GalR2 is also

known to couple to Gi, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic

AMP (cAMP) levels. The extent to which CYM2503 modulates this pathway requires further

investigation.

GalR2 Gi-Mediated Signaling Pathway

Plasma Membrane

Cytosol

Galanin

GalR2

Binds

Gi

Activates

Adenylyl Cyclase (AC)

Inhibits

cAMP
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ATP
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GalR2 Gi-Mediated Signaling Pathway.

Conclusion
CYM2503 represents a significant advancement in the field of galanin receptor pharmacology.

Its characterization as a potent and selective GalR2 positive allosteric modulator with

demonstrated in vivo anticonvulsant activity provides a strong rationale for its further

investigation as a potential therapeutic for epilepsy and other neurological conditions. This

technical guide has provided a detailed overview of its chemical and pharmacological

properties, along with essential experimental protocols and an illustration of its engagement

with key signaling pathways. It is anticipated that this comprehensive resource will facilitate

future research and development efforts centered on CYM2503 and the broader therapeutic

potential of GalR2 modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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